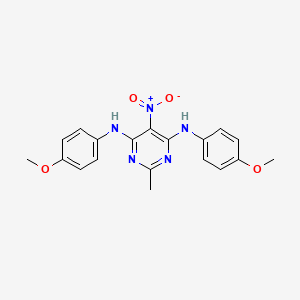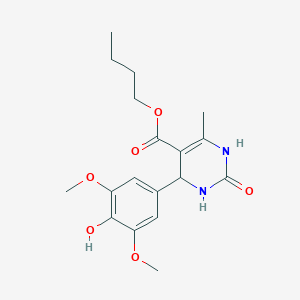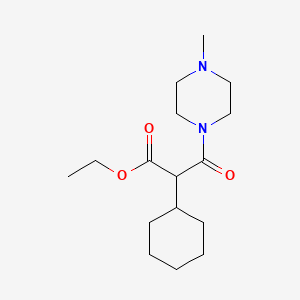![molecular formula C26H38O6 B11619288 Di-tert-butyl 4-hydroxy-4-methyl-6-oxo-2-[4-(propan-2-yl)phenyl]cyclohexane-1,3-dicarboxylate](/img/structure/B11619288.png)
Di-tert-butyl 4-hydroxy-4-methyl-6-oxo-2-[4-(propan-2-yl)phenyl]cyclohexane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-6-OXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its cyclohexane ring substituted with tert-butyl, hydroxy, methyl, oxo, and phenyl groups, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-6-OXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-1,3-DICARBOXYLATE involves multiple steps, including the formation of the cyclohexane ring and the introduction of various substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclohexane ring through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of tert-butyl, hydroxy, methyl, oxo, and phenyl groups through substitution reactions using specific reagents and catalysts.
Purification: Purification of the final product through recrystallization or chromatography techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes:
Batch Reactors: Use of batch reactors for controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: Implementation of continuous flow reactors for efficient and scalable production.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-6-OXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Oxidation reactions to form oxo derivatives.
Reduction: Reduction reactions to modify the oxo group.
Substitution: Substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Use of oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Use of reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Use of catalysts such as palladium or platinum for substitution reactions.
Major Products
Oxo Derivatives: Formation of oxo derivatives through oxidation.
Reduced Compounds: Formation of reduced compounds through reduction.
Substituted Cyclohexanes: Formation of substituted cyclohexanes through substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-6-OXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-1,3-DICARBOXYLATE has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-6-OXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with molecular targets and pathways. This includes:
Molecular Targets: Binding to specific enzymes or receptors to modulate their activity.
Pathways: Influencing biochemical pathways involved in cellular processes such as signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Known for its antioxidant properties and used in polymer stabilization.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: A related compound with similar structural features and applications.
Uniqueness
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-6-OXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-1,3-DICARBOXYLATE is unique due to its specific combination of functional groups and structural configuration, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C26H38O6 |
|---|---|
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-(4-propan-2-ylphenyl)cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C26H38O6/c1-15(2)16-10-12-17(13-11-16)19-20(22(28)31-24(3,4)5)18(27)14-26(9,30)21(19)23(29)32-25(6,7)8/h10-13,15,19-21,30H,14H2,1-9H3 |
InChI-Schlüssel |
AFJANWBPFDEJLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)(C)C)(C)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7Z)-3-(4-fluorophenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11619206.png)
![Methyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11619210.png)

![4-(4-Chlorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11619217.png)
![3-(4-chlorophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11619234.png)
![2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone](/img/structure/B11619250.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11619251.png)
![(5Z)-3-allyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11619255.png)

![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazino]propanamide](/img/structure/B11619263.png)
![2-(4-Nitrophenyl)-2-oxoethyl 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoate](/img/structure/B11619268.png)
![2-{[3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11619285.png)

![N,7-diethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619298.png)
